5-vinyl-1H-tetrazole
Overview
Description
5-vinyl-1H-tetrazole is a compound with the molecular formula C3H4N4 . It is highly purified and is in great demand in modern medicine and industry as a monomer for obtaining nitrogen-rich macromolecular compounds and a reagent for the complete synthesis of biological compounds .
Synthesis Analysis
The NH-unsubstituted 5-vinyltetrazole was obtained in 55% yield by exhaustive methylation of 5-(beta-dimethylaminoethyl)tetrazole with dimethyl sulfate at the terminal dimethylamino group with the subsequent elimination of a proton from the alpha-CH(2) group and Hofmann beta-cleavage of the intermediate 5-(beta-trimethylammoniumethyl)tetrazolide methyl sulfate .
Molecular Structure Analysis
The molecular structure of 5-vinyl-1H-tetrazole was studied experimentally with sequential X-ray diffraction analysis and theoretically with ab initio quantum chemical calculations .
Chemical Reactions Analysis
Tetrazoles, including 5-vinyl-1H-tetrazole, are the most nitrogen-rich azoles and are used as active ingredients in modern medicines, components of energy-saturated systems, and functional materials . The exact binding mode, structural biology, 3D conformations, and in general their chemical behavior is not fully understood .
Physical And Chemical Properties Analysis
5-vinyl-1H-tetrazole has a molecular weight of 96.09 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. Its rotatable bond count is 1. Its exact mass and monoisotopic mass are 96.043596145 g/mol. Its topological polar surface area is 54.5 Ų. It has a heavy atom count of 7 and a complexity of 71.3 .
Scientific Research Applications
Synthesis and Structural Analysis
- Highly purified 5-vinyl-1H-tetrazole has been synthesized for use in modern medicine and industry. It serves as a monomer for creating nitrogen-rich macromolecular compounds and a reagent for synthesizing biological compounds. Its molecular structure has been examined using X-ray diffraction and quantum chemical calculations, providing valuable data for extending its polymerization to synthesize polymers with predictable molecular weight and thermodynamic parameters (Krygina et al., 2023).
Catalytic Applications
- Various 5-substituted 1H-tetrazoles, including vinyl nitriles, have been synthesized with ytterbium triflate hydrate in dimethylformamide, demonstrating the potential of 5-vinyl-1H-tetrazole in catalysis (Coca & Turek, 2014).
Polymer Synthesis
- 5-Vinyl-1H-tetrazole is utilized in the synthesis of polymers and copolymers, particularly in the conversion of polyacrylonitrile to poly(5-vinyl tetrazole). This process is significant for creating polymers with a range of tetrazole content, which are analyzed using various spectroscopic and thermal analysis methods (Gaponik et al., 1994).
Fuel Cell Applications
- Poly(5-vinyl tetrazole) (PVTra) with a high molar content of tetrazole has been prepared and used in proton exchange membranes for high-temperature fuel cells. These membranes exhibit high proton conductivity and thermal stability, making them promising for such applications (Li et al., 2014).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-ethenyl-2H-tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQMJCSAHXYXPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NNN=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29250-47-3 | |
Details | Compound: Poly(5-vinyltetrazole) | |
Record name | Poly(5-vinyltetrazole) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29250-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30183512 | |
Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-vinyl-1H-tetrazole | |
CAS RN |
18755-47-0, 29250-47-3 | |
Record name | 5-Ethenyl-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18755-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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